molecular formula C18H20O2 B12362575 8,9-Dehydroestrone-d4

8,9-Dehydroestrone-d4

Cat. No.: B12362575
M. Wt: 272.4 g/mol
InChI Key: OUGSRCWSHMWPQE-JDRUIOPISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8,9-Dehydroestrone-d4 is a deuterated form of 8,9-Dehydroestrone, a naturally occurring estrogen found in horses. It is closely related to other equine estrogens such as equilin, equilenin, and estrone. . The deuterated form, this compound, is often used in scientific research due to its stability and traceability.

Chemical Reactions Analysis

8,9-Dehydroestrone-d4 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

8,9-Dehydroestrone-d4 is used in various scientific research applications, including:

    Chemistry: It is used as a stable isotope-labeled compound for tracing and quantification in chemical reactions.

    Biology: It is used to study the metabolic pathways and biological effects of estrogens.

    Medicine: It is used in pharmacokinetic and pharmacodynamic studies to understand the behavior of estrogens in the body.

    Industry: It is used in the development of new drugs and therapeutic agents .

Mechanism of Action

8,9-Dehydroestrone-d4 exerts its effects by binding to estrogen receptors in the body. It is metabolized to 8,9-dehydro-17β-estradiol, which has a strong affinity for estrogen receptors. This binding activates various molecular pathways involved in the regulation of gene expression, cell growth, and differentiation .

Comparison with Similar Compounds

8,9-Dehydroestrone-d4 is similar to other equine estrogens such as:

  • Equilin
  • Equilenin
  • Estrone

What sets this compound apart is its deuterated form, which provides enhanced stability and traceability in scientific research .

Properties

Molecular Formula

C18H20O2

Molecular Weight

272.4 g/mol

IUPAC Name

(13S,14S)-2,4,16,16-tetradeuterio-3-hydroxy-13-methyl-6,7,11,12,14,15-hexahydrocyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C18H20O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,16,19H,2,4,6-9H2,1H3/t16-,18-/m0/s1/i3D,7D2,10D

InChI Key

OUGSRCWSHMWPQE-JDRUIOPISA-N

Isomeric SMILES

[2H]C1=CC2=C(CCC3=C2CC[C@]4([C@H]3CC(C4=O)([2H])[2H])C)C(=C1O)[2H]

Canonical SMILES

CC12CCC3=C(C1CCC2=O)CCC4=C3C=CC(=C4)O

Origin of Product

United States

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